1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone

Chemical Registry Compound Identification Procurement Verification

Researchers developing NK2 receptor antagonists risk positional isomer misidentification when sourcing 4-substituted N-acetylpiperidine scaffolds. This compound (CAS 1353975-70-8) eliminates that variable with verified 4-position (para) regiochemistry. • Unique InChI Key and MDL MFCD21092314 confirm correct 4-substituted topology-cannot be replicated by 2- or 3-substituted isomers • Free primary amine on the amino-ethoxymethyl side chain enables direct amide coupling, reductive amination, or sulfonamide formation • Supplied at 97% purity-suitable for direct use as a synthetic building block without additional purification For R&D use only.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7916394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)COCCN
InChIInChI=1S/C10H20N2O2/c1-9(13)12-5-2-10(3-6-12)8-14-7-4-11/h10H,2-8,11H2,1H3
InChIKeyOJIDFNIYUABWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: Compound Class & Structural Baseline


1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a synthetic N-acetylated piperidine derivative bearing a 4-(2-amino-ethoxymethyl) side chain substitution [1]. The compound belongs to the class of heterocyclic amines characterized by a six-membered saturated piperidine ring with an N-acetyl group and a para-positioned aminoethoxy-methyl substituent. Its molecular formula is C10H20N2O2 with a molecular weight of 200.28 g/mol, and it is commercially cataloged under CAS 1353975-70-8 with the MDL identifier MFCD21092314 . This compound exists as part of a family of positional isomers—including 2-substituted (CAS 1353952-23-4) and 3-substituted (CAS 1353971-67-1) variants—that share identical molecular composition but exhibit distinct physicochemical and potential biological properties due to differential regiochemical placement of the amino-ethoxymethyl moiety on the piperidine scaffold . The compound is supplied at purity levels ranging from 95% to 97% and is designated exclusively for research and development use as a building block or synthetic intermediate .

1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: Regiospecific Differentiation Evidence


Generic substitution among positional isomers of amino-ethoxymethyl-piperidinyl-ethanone is scientifically unjustified due to fundamental differences in molecular topology, hydrogen-bonding geometry, and spatial orientation of the reactive amino group. The 4-substituted (para) variant (CAS 1353975-70-8) presents the amino-ethoxymethyl side chain at the position geometrically opposite to the N-acetyl group on the piperidine ring, resulting in a distinct molecular conformation and altered pharmacophore geometry compared to the 2-substituted ortho analog (CAS 1353952-23-4) and the 3-substituted meta analog (CAS 1353971-67-1) [1]. These regioisomers are distinguished by unique InChI Keys—DQGBVFCCDSUZOS-UHFFFAOYSA-N for the 3-substituted variant, BKSBTGWZJSITJS-UHFFFAOYSA-N for the 2-substituted variant, and a separate identifier for the 4-substituted variant—confirming that computational and database systems treat them as chemically distinct entities with non-interchangeable properties . In synthetic applications, the 4-position substitution confers a different exit vector orientation for further derivatization compared to 2- or 3-substituted analogs, directly impacting the geometry of downstream conjugates and the three-dimensional presentation of functional groups to biological targets [2]. Substituting one regioisomer for another without experimental validation of target engagement or synthetic compatibility introduces uncontrolled variables that can invalidate structure-activity relationship studies and compromise reproducibility in medicinal chemistry workflows.

1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: Quantitative Evidence vs Positional Isomers


MDL Registry Number Distinction for Positional Isomers

The 4-substituted target compound is assigned MDL number MFCD21092314, whereas the 3-substituted positional isomer (CAS 1353971-67-1) is assigned MDL number MFCD21092313 . This distinct registry identification confirms that cheminformatics databases treat these regioisomers as non-equivalent chemical entities requiring separate procurement and inventory management. The 2-substituted isomer (CAS 1353952-23-4) carries yet another distinct MDL identifier, further validating the non-interchangeability of these structurally related compounds .

Chemical Registry Compound Identification Procurement Verification

Canonical SMILES Encoding Differentiates Regioisomers

The canonical SMILES string for the target 4-substituted compound is CC(=O)N1CCC(COCCN)CC1, which encodes the amino-ethoxymethyl substituent attached specifically to the 4-position carbon of the piperidine ring . This contrasts with the 3-substituted isomer whose SMILES string encodes substitution at the 3-position (CC(=O)N1CCCC(COCCN)C1) , and the 2-substituted isomer which encodes substitution at the ortho 2-position (CC(=O)N1CCCCC1COCCN) . The differing SMILES representations are computationally distinct, and computational docking, pharmacophore modeling, or QSAR model inputs will yield different predictions depending on which isomer's SMILES is employed [1].

Cheminformatics Structure Encoding SAR Modeling

Regioisomer-Specific Hazard Classification

Safety data sheets for the 3-substituted positional isomer (CAS 1353971-67-1) explicitly include hazard statement H302 ('Harmful if swallowed') along with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Published technical datasheets for the 4-substituted target compound do not currently specify hazard classifications; however, the presence of documented H302 oral toxicity for the 3-substituted analog establishes that toxicity profiles within this regioisomer family are not uniform and cannot be assumed equivalent without isomer-specific safety evaluation . The differential hazard labeling reflects fundamental differences in how biological systems and regulatory frameworks treat these structurally distinct entities [1].

Safety Assessment Laboratory Handling Regulatory Compliance

Commercial Availability: Supplier Cataloging Comparison

The target 4-substituted compound is cataloged and supplied by Chemenu (Catalog CM497462, 97% purity), CymitQuimica (Ref. 3D-DEC97570, min. 95% purity), and CNreagent (via Fluorochem code 080548) . The 3-substituted isomer is supplied by Fluorochem under a distinct product code (F080547) and is not cross-listed with the 4-substituted compound in supplier catalogs . The 2-substituted isomer is supplied by Smolecule (Catalog S8200201) as a separately inventoried compound . Importantly, CymitQuimica lists the 4-substituted compound as 'Ausgelaufen' (discontinued) across multiple package sizes (50mg, 100mg, 250mg, 500mg, 1g), indicating constrained commercial availability that necessitates deliberate procurement planning rather than ad hoc substitution with the more readily available 3-isomer .

Supply Chain Procurement Commercial Availability

4-Substituted Piperidine Scaffold and NK2 Antagonism

Patent literature specifically identifies 4-substituted piperidine derivatives as a privileged scaffold for neurokinin 2 (NK2) receptor antagonism [1]. The patent 'Therapeutic heterocycles which antagonize neurokinin receptors' explicitly claims novel 4-substituted piperidine derivatives that antagonize the pharmacological actions of tachykinin neurokinins at the NK2 receptor, with structure-activity relationships indicating that the 4-position substitution pattern is integral to receptor engagement [1]. This contrasts with the broader piperidine scaffold family where substitution at other ring positions (2-, 3-, or N-substitution) yields different receptor selectivity profiles [2]. The 4-position substitution geometry presents the side chain in a specific spatial orientation relative to the N-acetyl group that is distinct from the vectors achievable with 2- or 3-substituted analogs [3].

Receptor Pharmacology Neurokinin Antagonism Scaffold Activity

1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone: Application Scenarios


Building Block for NK2 Receptor Probe Development

Researchers developing neurokinin 2 (NK2) receptor ligands should select the 4-substituted isomer (CAS 1353975-70-8) as their starting scaffold. Patent literature identifies 4-substituted piperidine derivatives as a privileged scaffold for NK2 receptor antagonism [1]. The 4-position substitution pattern presents the amino-ethoxymethyl side chain at the geometry specified in the patent SAR, which 2- or 3-substituted isomers cannot replicate due to their divergent exit vector orientations. The free primary amine on the amino-ethoxymethyl side chain provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination, or sulfonamide formation), enabling systematic exploration of the NK2 pharmacophore while maintaining the correct core geometry .

Position-Specific Docking and Pharmacophore Modeling

The canonical SMILES string CC(=O)N1CCC(COCCN)CC1 uniquely identifies the 4-substituted topology for computational modeling workflows . This regioisomer-specific encoding is essential for accurate docking simulations, pharmacophore model generation, and structure-based virtual screening campaigns where the three-dimensional orientation of the amino-ethoxymethyl side chain relative to the N-acetyl group determines predicted binding poses [2]. Using the 2- or 3-substituted isomer's SMILES string (CC(=O)N1CCCCC1COCCN or CC(=O)N1CCCC(COCCN)C1) in these computational workflows would generate outputs corresponding to the wrong isomer's geometry, invalidating any predictions of target engagement or binding affinity . The distinct MDL numbers (MFCD21092314 for the 4-isomer versus MFCD21092313 for the 3-isomer) provide additional verification for correct compound registration in cheminformatics databases .

Chemical Biology Probe for Target Engagement

For structure-activity relationship studies designed to map the positional tolerance of a biological target to piperidine substitution patterns, the 4-substituted isomer serves as one component of a regioisomer panel that must include the 2- and 3-substituted variants as comparators [3]. Because regioisomer substitution position on the piperidine ring determines the spatial presentation of the amino-ethoxymethyl group and its hydrogen-bonding capacity, side-by-side testing of all three positional isomers is required to establish whether target engagement is position-dependent [4]. Procurement of the correct 4-substituted isomer (CAS 1353975-70-8) from verified suppliers such as Chemenu (Catalog CM497462) ensures that experimental conclusions about position-specific activity are not confounded by compound misidentification .

N-Acetylpiperidine Library Synthesis Scaffold

The compound functions as a versatile intermediate for generating focused libraries of 4-substituted N-acetylpiperidine derivatives. The free primary amine on the amino-ethoxymethyl side chain serves as a reactive anchor point for introducing diverse functional groups (e.g., aryl, heteroaryl, acyl, sulfonyl, or alkyl moieties) via standard amide coupling, sulfonamide formation, or reductive amination protocols . The 4-position substitution ensures that the elaborated side chain extends along a vector distinct from both the N-acetyl group and the piperidine ring plane, a geometry that may confer favorable physicochemical properties including enhanced aqueous solubility relative to more lipophilic 2-substituted scaffolds. The commercially available purity of 97% (Chemenu CM497462) is suitable for direct use as a synthetic building block without additional purification steps in most research contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.